

An In-Depth Technical Guide to 4-Bromo-2,3-dimethyl-6-nitroaniline

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Compound of Interest

Compound Name: 4-Bromo-2,3-dimethyl-6-nitroaniline

Cat. No.: B009208

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Bromo-2,3-dimethyl-6-nitroaniline**, a substituted nitroaniline with potential applications in organic synthesis and medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related compounds and established chemical principles to offer a robust profile. We will delve into its proposed synthesis, predicted spectrochemical characteristics, physical and safety data, and anticipated reactivity, providing a valuable resource for researchers interested in this compound.

Chemical Identity and Properties

4-Bromo-2,3-dimethyl-6-nitroaniline is an aromatic compound characterized by a benzene ring substituted with a bromo, two methyl, a nitro, and an amino group. The strategic placement of these functional groups dictates its chemical behavior and potential utility as a building block in the synthesis of more complex molecules.

Property	Value	Source
IUPAC Name	4-Bromo-2,3-dimethyl-6-nitroaniline	ChemWhat[1]
CAS Number	108485-13-8	ChemWhat[1]
Molecular Formula	C ₈ H ₉ BrN ₂ O ₂	Aromsyn Co.,Ltd.[2]
Molecular Weight	245.07 g/mol	Aromsyn Co.,Ltd.[2]
Appearance	Orange or brown solid	hangzhou Viablife biotech Co.,Ltd[3]
Melting Point	152 °C	ChemicalBook[4]
Boiling Point	357.9 °C at 760 mmHg	hangzhou Viablife biotech Co.,Ltd[3]
Solubility	Insoluble in water	hangzhou Viablife biotech Co.,Ltd[3]

Structure:

Caption: Chemical structure of **4-Bromo-2,3-dimethyl-6-nitroaniline**.

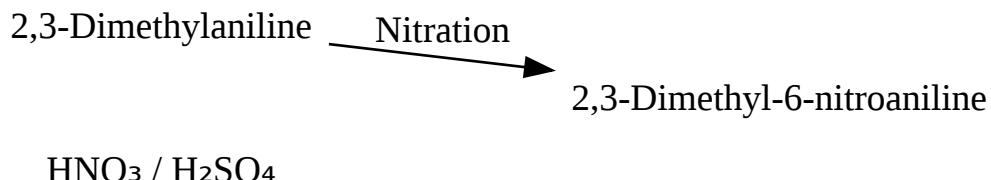
Proposed Synthesis

A direct, experimentally verified synthesis for **4-Bromo-2,3-dimethyl-6-nitroaniline** is not readily available in the surveyed literature. However, a plausible and efficient synthetic route can be proposed based on the bromination of its precursor, 2,3-dimethyl-6-nitroaniline. The synthesis of 2,3-dimethyl-6-nitroaniline is documented and serves as the logical starting point[5].

Part 1: Synthesis of the Precursor, 2,3-Dimethyl-6-nitroaniline

The synthesis of 2,3-dimethyl-6-nitroaniline can be achieved through the nitration of 2,3-dimethylaniline.

Reaction Scheme:



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Caption: Synthesis of 2,3-dimethyl-6-nitroaniline.

Experimental Protocol (Adapted from ChemicalBook[5]):

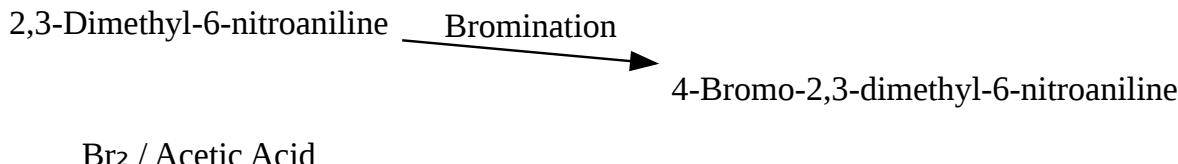
- Reaction Setup: In a suitable reaction vessel, dissolve 2,3-dimethylaniline in a cooled mixture of concentrated sulfuric acid.
- Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and prevent over-nitration.
- Reaction Monitoring: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
- Purification: Filter the crude product, wash with water, and purify by column chromatography to yield 2,3-dimethyl-6-nitroaniline[5].

Part 2: Proposed Bromination to 4-Bromo-2,3-dimethyl-6-nitroaniline

The introduction of a bromine atom at the 4-position of 2,3-dimethyl-6-nitroaniline can be achieved via electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring will guide the regioselectivity of this reaction. The amino group is a strong activating ortho-, para-director, while the nitro group is a deactivating meta-director, and the

methyl groups are weakly activating ortho-, para-directors. The position para to the strongly activating amino group is the most likely site for bromination.

Reaction Scheme:



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Caption: Proposed synthesis of **4-Bromo-2,3-dimethyl-6-nitroaniline**.

Proposed Experimental Protocol (Based on general aniline bromination procedures[6]):

- Reaction Setup: Dissolve 2,3-dimethyl-6-nitroaniline in a suitable solvent such as glacial acetic acid.
- Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The reaction should be carried out in a fume hood due to the hazardous nature of bromine.
- Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
- Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.
- Isolation: The product may precipitate out of the solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield **4-Bromo-2,3-dimethyl-6-nitroaniline**.

Spectrochemical Analysis (Predicted)

As experimental spectra for **4-Bromo-2,3-dimethyl-6-nitroaniline** are not readily available, the following interpretations are predictions based on the known spectra of the precursor, 2,3-dimethyl-6-nitroaniline, and the expected influence of the bromine substituent.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 2,3-dimethyl-6-nitroaniline in CDCl₃ shows signals at δ 2.05 (s, 3H), 2.20 (s, 3H), 6.15 (br s, 2H, NH₂), 6.45 (d, J=8.7 Hz, 1H), and 7.63 (d, J=9.0 Hz, 1H)[5].

For **4-Bromo-2,3-dimethyl-6-nitroaniline**, we would predict the following:

- **Aromatic Protons:** The introduction of the bromine atom at the 4-position will leave only one aromatic proton. This proton will likely appear as a singlet in the aromatic region of the spectrum.
- **Methyl Protons:** The two methyl groups at positions 2 and 3 will each appear as a singlet. Their chemical shifts will be influenced by the neighboring substituents.
- **Amine Protons:** The amine protons will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton. We would expect to see eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents. The carbon attached to the bromine atom will show a characteristic chemical shift, and the carbons ortho and para to the nitro group will be shifted downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present:

- **N-H stretching:** Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
- **C-H stretching:** Bands in the region of 2850-3000 cm⁻¹ for the methyl groups and aromatic C-H.

- N-O stretching: Two strong bands around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$ for the asymmetric and symmetric stretching of the nitro group.
- C-Br stretching: A band in the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (245.07 g/mol). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ^{79}Br and ^{81}Br isotopes). Fragmentation patterns would likely involve the loss of the nitro group (NO_2) and other small fragments.

Reactivity and Potential Applications

The reactivity of **4-Bromo-2,3-dimethyl-6-nitroaniline** is governed by its functional groups. The amino group can undergo diazotization followed by various Sandmeyer-type reactions. The nitro group can be reduced to an amino group, opening up further synthetic possibilities. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.

Given its structure as a substituted aniline, **4-Bromo-2,3-dimethyl-6-nitroaniline** could serve as a valuable intermediate in the synthesis of:

- Azo dyes: The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of dyes.
- Pharmaceuticals: Substituted anilines are common scaffolds in many drug molecules. The functional groups on this compound provide multiple points for further elaboration in the development of new therapeutic agents^[7].
- Agrochemicals: Many herbicides and pesticides are derived from substituted anilines^[7].

Safety and Handling

4-Bromo-2,3-dimethyl-6-nitroaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- Hazards: Based on available safety data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
- Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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